molecular formula C6H3Cl2IO B1410472 2,5-Dichloro-3-iodophenol CAS No. 1803809-27-9

2,5-Dichloro-3-iodophenol

Cat. No.: B1410472
CAS No.: 1803809-27-9
M. Wt: 288.89 g/mol
InChI Key: RZDQKOWZPPMAAW-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-iodophenol is an organic compound with the molecular formula C6H3Cl2IO. It is a halogenated phenol, characterized by the presence of chlorine and iodine atoms attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-3-iodophenol typically involves nucleophilic aromatic substitution reactions. One common method is the halogenation of phenol derivatives, where chlorine and iodine are introduced to the aromatic ring under controlled conditions. The reaction often requires the presence of catalysts and specific solvents to achieve high yields .

Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including the chlorination of phenol followed by iodination. These processes are optimized for large-scale production, ensuring the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-3-iodophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of phenol derivatives .

Scientific Research Applications

2,5-Dichloro-3-iodophenol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound’s halogenated structure makes it useful in studying enzyme interactions and biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3-iodophenol involves its interaction with molecular targets through its halogen atoms. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    2,4-Dichlorophenol: Another halogenated phenol with similar properties but different substitution patterns.

    3-Iodo-4-chlorophenol: A compound with iodine and chlorine atoms in different positions on the benzene ring.

  • **2,5-D

Properties

IUPAC Name

2,5-dichloro-3-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2IO/c7-3-1-4(9)6(8)5(10)2-3/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZDQKOWZPPMAAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)Cl)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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